![molecular formula C28H26FN3O2S B2366126 3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115368-08-5](/img/structure/B2366126.png)
3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one
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Description
Scientific Research Applications
Antitubercular Potential
The 2,4-diaminoquinazoline series, including compounds structurally similar to 3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one, has been explored as a potential lead candidate for tuberculosis drug discovery. Significant research has indicated that specific structural components of these compounds, such as the piperidine at the 2-position, are critical for their activity against Mycobacterium tuberculosis. These compounds have shown bactericidal activity against both replicating and non-replicating forms of M. tuberculosis (Odingo et al., 2014).
Antimicrobial Activities
Novel quinazolinone derivatives, including structures similar to the compound , have demonstrated promising antimicrobial activities. For instance, certain derivatives have shown significant inhibitory effects against bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing the effectiveness of some commercial bactericides (Yan et al., 2016).
Antihypertensive Properties
Studies involving piperidine derivatives with a quinazoline ring system, akin to the compound , have shown potential as antihypertensive agents. Some compounds within this class have produced strong hypotension in models like the spontaneously hypertensive rat, highlighting their potential in managing hypertension (Takai et al., 1986).
Anti-inflammatory Activity
Fluorine-substituted quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity. Studies indicate that certain derivatives, possibly including those structurally related to the compound , exhibit promising potential for inhibitory effects on inflammatory responses, such as LPS-induced NO secretion (Sun et al., 2019).
H1-antihistaminic Agents
Novel quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity. These compounds, including those similar to the compound in focus, have shown significant protection against histamine-induced bronchospasm, suggesting their potential in the development of new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c1-19-7-3-4-8-21(19)18-35-28-30-25-17-20(26(33)31-15-5-2-6-16-31)9-14-24(25)27(34)32(28)23-12-10-22(29)11-13-23/h3-4,7-14,17H,2,5-6,15-16,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGDEXVBKQVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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